Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of 4-amino-5-fluoro-2-methylquinoline with ethyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate
- Ethyl 4-amino-5-bromo-2-methylquinoline-3-carboxylate
- Ethyl 4-amino-5-iodo-2-methylquinoline-3-carboxylate
Uniqueness
Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .
Biological Activity
Ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a quinoline ring system with the following characteristics:
- Molecular Formula : C13H12F1N1O2
- Molecular Weight : Approximately 248.25 g/mol
- Functional Groups : Amino group, fluoro group, and ethyl ester
The presence of these functional groups is crucial for its biological activity, as they enhance binding affinity to various biological targets.
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The fluorine substitution at the 5-position is believed to enhance lipophilicity, improving cell membrane permeability and bioactivity .
Anticancer Activity
The compound also displays promising anticancer properties. Research indicates that similar quinoline derivatives exhibit cytotoxicity against cancer cell lines. For example, compounds with structural similarities have been evaluated for their antiproliferative effects against several cancer types, including lung and liver cancers. This compound's mechanism involves the inhibition of specific enzymes critical for cancer cell metabolism .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with enzymes involved in bacterial metabolism and cancer cell proliferation.
- Binding Affinity : Spectroscopic studies reveal effective binding to proteins and nucleic acids, which is crucial for its antimicrobial and anticancer effects.
- Altered Pharmacokinetics : The introduction of fluorine enhances solubility and reactivity, impacting the pharmacokinetic profile of the compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of quinoline derivatives similar to this compound:
Properties
Molecular Formula |
C13H13FN2O2 |
---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
ethyl 4-amino-5-fluoro-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c1-3-18-13(17)10-7(2)16-9-6-4-5-8(14)11(9)12(10)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
IUZLUPKKYDAWNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC=C(C2=C1N)F)C |
Origin of Product |
United States |
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